molecular formula C6H9NO B8749630 3-Ethynylpyrrolidin-3-ol

3-Ethynylpyrrolidin-3-ol

Cat. No.: B8749630
M. Wt: 111.14 g/mol
InChI Key: KJKPWDVLQGDNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylpyrrolidin-3-ol (molecular formula: C₆H₉NO) is a pyrrolidine derivative featuring an ethynyl (-C≡CH) group at the 3-position of the pyrrolidine ring and a hydroxyl (-OH) group at the same carbon. Key identifiers include:

  • SMILES: C#CC1(CCNC1)O
  • InChIKey: KJKPWDVLQGDNFS-UHFFFAOYSA-N
  • CAS Number: Not explicitly listed in the evidence, but its hydrochloride form is cited as CID 18366071 .

The compound has been listed in catalogs as a secondary amine intermediate, though commercial availability is currently discontinued .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-ethynylpyrrolidin-3-ol

InChI

InChI=1S/C6H9NO/c1-2-6(8)3-4-7-5-6/h1,7-8H,3-5H2

InChI Key

KJKPWDVLQGDNFS-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCNC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-Ethynylpyrrolidin-3-ol and analogous pyrrolidine/pyridine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Source Evidence
This compound C₆H₉NO Ethynyl (-C≡CH) at C3, -OH at C3 Rigid backbone; potential antiviral/agrochemical applications
5-(3-Methoxyphenyl)pyrrolidin-3-ol C₁₁H₁₅NO₂ Methoxyphenyl at C5, -OH at C3 Enhanced lipophilicity; used in receptor-binding studies
3-(Pyrrolidin-3-yl)prop-2-en-1-ol C₇H₁₁NO Propenyl (-CH₂CH=CH₂) at C3, -OH at C1 Versatile intermediate in drug synthesis
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol C₁₃H₁₇NO₂ Dihydrobenzofuran-ethyl at C3, -OH at C3 Increased aromaticity; explored in CNS drug development
(3S,4R)-4-Ethynylpyrrolidin-3-ol C₆H₉NO Ethynyl at C4, -OH at C3 (stereoisomer) Stereospecific interactions; unresolved biological activity
1-(2-Phenylethyl)pyrrolidin-3-ol derivatives Varies Phenylethyl at N1, -OH at C3 Antiviral activity (e.g., 1a/1b in )

Key Findings and Contrasts

Substituent Effects on Bioactivity: The phenylethyl group in 1a/1b derivatives () enhances antiviral activity compared to unsubstituted pyrrolidin-3-ol, likely due to improved hydrophobic interactions with viral targets .

Stereochemical Influence :

  • The stereoisomer (3S,4R)-4-Ethynylpyrrolidin-3-ol () demonstrates how chirality can alter molecular interactions, though its specific applications remain unexplored .

Functional Group Trade-offs: Ethynyl vs. Propenyl: The triple bond in this compound provides rigidity, whereas the double bond in 3-(Pyrrolidin-3-yl)prop-2-en-1-ol allows for conjugation, affecting electronic properties and reactivity . Aromatic vs.

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